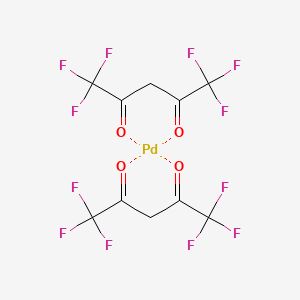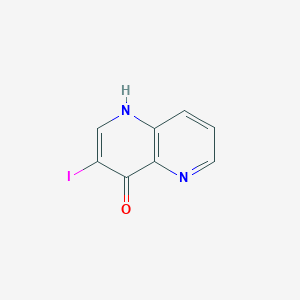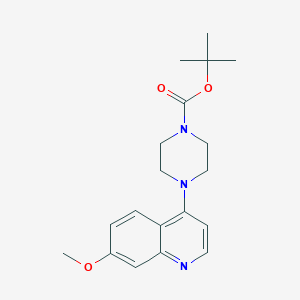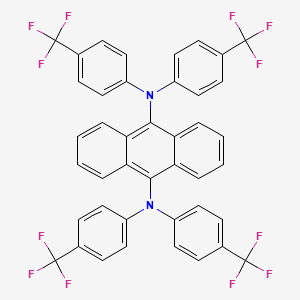![molecular formula C12H13ClO B13711942 5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is an organic compound that belongs to the class of benzoannulenes This compound is characterized by a chlorine atom at the 5th position and an aldehyde group at the 6th position of the benzoannulene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde typically involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulene followed by formylation The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylic acid.
Reduction: 5-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbaldehyde : Lacks the chlorine atom at the 5th position.
- 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid : Contains a carboxylic acid group instead of an aldehyde group.
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a ketone group instead of an aldehyde group.
Uniqueness
The presence of both a chlorine atom and an aldehyde group in 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C12H13ClO |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
5-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c13-12-10(8-14)6-3-5-9-4-1-2-7-11(9)12/h1-2,4,7-8,10,12H,3,5-6H2 |
InChI-Schlüssel |
DLHJVHUKXNPMCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C2=CC=CC=C2C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)





![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


